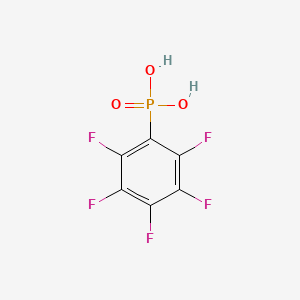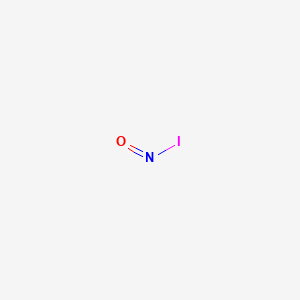
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid typically involves the chlorination of 3-methylphenol followed by subsequent reactions to introduce the butenoic acid moiety. One common method involves the use of acetic anhydride and a Lewis acid catalyst like sulfuric acid to facilitate the esterification reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by controlled reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Substitution: The chlorinated aromatic ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and acetic anhydride for esterification. Reaction conditions often involve the use of catalysts such as sulfuric acid to facilitate the reactions.
Major Products
The major products formed from these reactions include various chlorinated and oxidized derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated aromatic ring and the butenoic acid moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: A potent disinfectant and antiseptic with similar structural features.
Chloroxylenol: Another chlorinated phenol with antimicrobial properties.
Uniqueness
4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is unique due to its combination of a chlorinated aromatic ring and a butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57045-34-8 |
|---|---|
Fórmula molecular |
C11H9ClO3 |
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-6H,1H3,(H,14,15) |
Clave InChI |
UOHFSIRAASNAIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
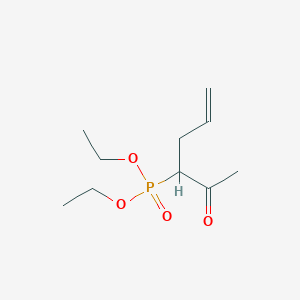
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
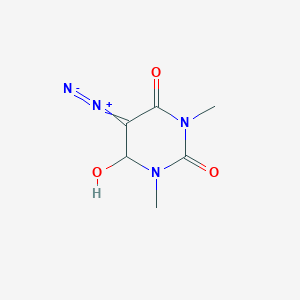
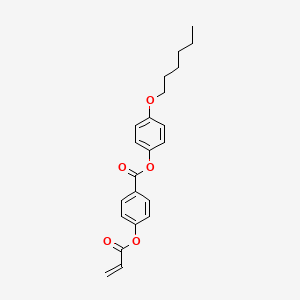
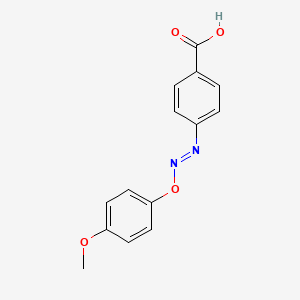
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
